N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide
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Overview
Description
N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide is an organic compound characterized by the presence of a methoxyphenyl group attached to an octadecanamide backbone through a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide typically involves the condensation reaction between 3-methoxybenzaldehyde and octadecanamide in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: Formation of N-[(E)-(3-methoxyphenyl)methylamino]octadecanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3-methoxyphenyl)methylidene]-2-propanamine
- N-[(E)-(3-methoxyphenyl)methylideneamino]-4-nitrobenzamide
- N’-[(E)-(3-methoxyphenyl)methylideneamino]oxamide
Uniqueness
N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties
Properties
Molecular Formula |
C26H44N2O2 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C26H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(29)28-27-23-24-19-18-20-25(22-24)30-2/h18-20,22-23H,3-17,21H2,1-2H3,(H,28,29)/b27-23+ |
InChI Key |
DZDYEGLBZPLTAK-SLEBQGDGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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